Binding Conformation vs. Uniconazole
The biological activity of brassinazole is strictly dependent on its stereochemistry. Systematic separation and testing of BRZ stereoisomers revealed that (-)-BRZ1 exhibits the highest potency and specificity as a BR biosynthesis inhibitor with nanomolar activity, whereas (-)-BRZ2 and (+)-BRZ2 show significant off-target inhibition of sterol biosynthesis [1]. This stereochemical dependence is further supported by studies on the related inhibitor Brz220, where the (2S)-isomer demonstrated the greatest inhibitory activity in cress stem elongation assays compared to other stereoisomers [2]. The (2R,3S)-Brassinazole enantiomer represents one of these resolved stereoisomers, and its defined stereochemistry is essential for achieving reproducible, stereospecific inhibition of BR biosynthesis without confounding off-target effects.
| Evidence Dimension | Stereoisomer-specific inhibitory activity |
|---|---|
| Target Compound Data | (-)-BRZ1 exhibits nanomolar potency for BR biosynthesis inhibition with no sterol pathway interference |
| Comparator Or Baseline | (-)-BRZ2 and (+)-BRZ2 inhibit sterol biosynthesis and exhibit lower specificity |
| Quantified Difference | Qualitative difference in target specificity; (-)-BRZ1 is BR-specific, while (-)-BRZ2 and (+)-BRZ2 are non-specific sterol biosynthesis inhibitors |
| Conditions | Hypocotyl elongation assays in Arabidopsis thaliana and Lepidium sativum; Western blot and sterol composition analyses via GC-MS |
Why This Matters
Procurement of the stereochemically defined (2R,3S) enantiomer is critical for experiments requiring BR-specific inhibition without confounding sterol pathway effects, a distinction not possible with racemic mixtures or alternative stereoisomers.
- [1] Akter S. Stereochemical structure-activity relationship of brassinazole, a potent inhibitor of brassinosteroid biosynthesis. Master's Thesis. 2019. Zenodo. View Source
- [2] Stereo-structure-activity relationships and target site(s) of brassinosteroid biosynthesis inhibitors. JSCRP. 2001;36:21-22. View Source
